Mdl 101146

Description

Properties

CAS No. |

149859-17-6 |

|---|---|

Molecular Formula |

C29H37F5N4O6 |

Molecular Weight |

632.6 g/mol |

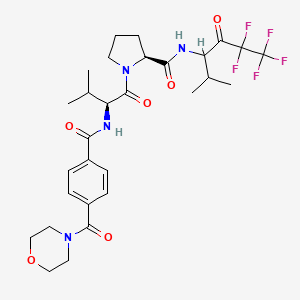

IUPAC Name |

(2R)-1-[(2R)-3-methyl-2-[[4-(morpholine-4-carbonyl)benzoyl]amino]butanoyl]-N-[(3R)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C29H37F5N4O6/c1-16(2)21(23(39)28(30,31)29(32,33)34)35-25(41)20-6-5-11-38(20)27(43)22(17(3)4)36-24(40)18-7-9-19(10-8-18)26(42)37-12-14-44-15-13-37/h7-10,16-17,20-22H,5-6,11-15H2,1-4H3,(H,35,41)(H,36,40)/t20-,21-,22-/m1/s1 |

InChI Key |

XQAMVCHQGHAELT-YPAWHYETSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)C(C(F)(F)F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |

Canonical SMILES |

CC(C)C(C(=O)C(C(F)(F)F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

VPV |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MDL 101,146 MDL 101146 MDL-101,146 MDL-101146 N-(4-(4-morpholinylcarbonyl)benzoyl)valyl-N-(3,3,4,4,4-pentafluoro-1-(1-methylethyl)-2-oxobutyl)prolinamide |

Origin of Product |

United States |

Foundational & Exploratory

Mdl 101,146: A Potential Therapeutic Avenue for Arthritis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mdl 101,146, identified as a potent pancreatic elastase inhibitor, presents a compelling area of investigation for novel therapeutic strategies in arthritis. While direct research on Mdl 101,146 in the context of arthritis is not publicly available, a substantial body of evidence implicates elastases, particularly neutrophil elastase, in the immunopathology of rheumatoid arthritis (RA). This guide synthesizes the known information about Mdl 101,146's chemical properties, the established role of elastase in arthritis, and provides a framework for its preclinical evaluation. This includes detailed experimental protocols and data presentation formats to facilitate further research into its potential as a disease-modifying anti-rheumatic drug (DMARD).

Introduction: The Role of Elastase in Arthritis Pathogenesis

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. A key player in the destructive cascade is neutrophil elastase, a serine protease released by activated neutrophils, which are found in high numbers in the synovial fluid and pannus of RA patients.[1][2] Elevated levels of elastase in the joints of individuals with RA contribute to the degradation of critical extracellular matrix components, including elastin, collagen, and proteoglycans, leading to cartilage and bone erosion.[1][3][4][5]

Furthermore, neutrophil elastase is involved in pro-inflammatory signaling. It can amplify the inflammatory response by promoting cytokine release and activating key receptors involved in inflammation, such as Proteinase-Activated Receptor-2 (PAR2).[4] Studies have demonstrated a positive correlation between elastase-inhibitor complex levels and disease activity in RA patients.[6] The inhibition of neutrophil elastase has been shown to reduce the incidence and severity of collagen-induced arthritis in animal models, highlighting its potential as a therapeutic target.[7][8]

Compound Profile: Mdl 101,146

Mdl 101,146 is a dipeptide compound with the chemical formula C29H37F5N4O6 and a molecular weight of 632.62 g/mol . It is classified as a pancreatic elastase inhibitor. While pancreatic and neutrophil elastase are distinct enzymes, inhibitors can sometimes exhibit cross-reactivity, and the inhibition of either could have therapeutic implications in inflammatory diseases.

| Identifier | Value |

| Name | Mdl 101,146 |

| Synonyms | (2R)-1-[(2R)-3-methyl-2-{[4-(morpholine-4-carbonyl)phenyl]formamido}butanoyl]-N-[(3R)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl]pyrrolidine-2-carboxamide |

| Molecular Formula | C29H37F5N4O6 |

| Molecular Weight | 632.6193 g/mol |

| Class | Dipeptide, Pancreatic Elastase Inhibitor |

| SMILES | CC(C)--INVALID-LINK--C1=CC=C(C=C1)C(=O)N1CCOCC1)C(=O)N1CCC[C@H]1C(=O)N--INVALID-LINK--C)C(=O)C(F)(F)C(F)(F)F |

| InChIKey | XQAMVCHQGHAELT-UHFFFAOYSA-N |

Table 1: Chemical and Physical Properties of Mdl 101,146.

Proposed Mechanism of Action in Arthritis

Based on its classification as an elastase inhibitor, the proposed mechanism of action for Mdl 101,146 in arthritis involves the direct inhibition of elastase activity within the inflamed joint.

By inhibiting elastase, Mdl 101,146 could potentially:

-

Prevent Cartilage and Bone Degradation: Directly block the enzymatic breakdown of key structural components of the joint.

-

Reduce Inflammation: Dampen the pro-inflammatory signaling cascade mediated by elastase.

Preclinical Evaluation Strategy

A comprehensive preclinical evaluation of Mdl 101,146 is necessary to determine its therapeutic potential in arthritis. The following experimental workflow is proposed:

In Vitro Assays

Objective: To determine the inhibitory activity of Mdl 101,146 against human neutrophil elastase and assess its selectivity.

Experimental Protocol: Enzyme Inhibition Assay

-

Reagents: Human neutrophil elastase, fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), Mdl 101,146, assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5).

-

Procedure:

-

Prepare a serial dilution of Mdl 101,146 in the assay buffer.

-

In a 96-well plate, add the diluted compound, human neutrophil elastase, and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths appropriate for the substrate).

-

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of Mdl 101,146 by plotting the percentage of inhibition against the compound concentration.

| Parameter | Description |

| IC50 | The concentration of Mdl 101,146 that inhibits 50% of the enzyme's activity. |

| Ki | The inhibition constant, providing a measure of the inhibitor's binding affinity. |

| Selectivity | The ratio of IC50 values for other serine proteases (e.g., trypsin, chymotrypsin) to that of neutrophil elastase. |

Table 2: Key parameters to be determined from in vitro enzyme inhibition assays.

Cell-Based Assays

Objective: To evaluate the effect of Mdl 101,146 on neutrophil activation and elastase release in a cellular context.

Experimental Protocol: Neutrophil Degranulation Assay

-

Cell Culture: Isolate human neutrophils from the peripheral blood of healthy donors.

-

Procedure:

-

Pre-incubate the isolated neutrophils with various concentrations of Mdl 101,146.

-

Stimulate the neutrophils with a known agonist (e.g., fMLP, PMA).

-

Collect the cell supernatant and measure the elastase activity using a colorimetric or fluorogenic substrate.

-

-

Data Analysis: Determine the dose-dependent inhibition of elastase release by Mdl 101,146.

In Vivo Animal Models

Objective: To assess the efficacy of Mdl 101,146 in a well-established animal model of rheumatoid arthritis.

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

-

Animal Model: Use DBA/1 mice, which are susceptible to CIA.

-

Induction of Arthritis: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.

-

Treatment: Begin treatment with Mdl 101,146 (at various doses, administered orally or intraperitoneally) either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs).

-

Efficacy Assessment:

-

Clinical Scoring: Monitor the mice for signs of arthritis (paw swelling, erythema, and joint rigidity) and assign a clinical score.

-

Histopathology: At the end of the study, collect the joints for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.

-

Biomarker Analysis: Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies in the serum.

-

| Parameter | Measurement |

| Arthritis Incidence | Percentage of mice developing clinical signs of arthritis. |

| Mean Arthritis Score | Average clinical score of all mice in a treatment group. |

| Paw Thickness | Measurement of paw swelling using a caliper. |

| Histological Scores | Semi-quantitative scoring of inflammation, pannus formation, cartilage damage, and bone erosion. |

| Serum Cytokine Levels | Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA. |

Table 3: Quantitative endpoints for assessing the efficacy of Mdl 101,146 in the CIA model.

Conclusion

Mdl 101,146, a known pancreatic elastase inhibitor, holds promise as a lead compound for the development of a novel therapeutic for rheumatoid arthritis. The strong scientific rationale for targeting neutrophil elastase in this disease provides a solid foundation for its investigation. The proposed preclinical evaluation strategy, encompassing in vitro, cell-based, and in vivo studies, will be crucial in elucidating the efficacy and mechanism of action of Mdl 101,146 and determining its potential for further clinical development. The detailed protocols and data presentation formats provided in this guide are intended to facilitate a rigorous and standardized approach to this research endeavor.

References

- 1. Contribution of neutrophils in the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elastase from polymorphonuclear leukocyte in articular cartilage and synovial fluids of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the neutrophil elastase inhibitor EL-17 in rat adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Human leukocyte elastase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Circulating human leucocyte elastase in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppressive effect of a neutrophil elastase inhibitor on the development of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the neutrophil elastase inhibitor EL-17 in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

MDL-101146: A Potent Neutrophil Elastase Inhibitor for Chronic Bronchitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic bronchitis, a key phenotype of Chronic Obstructive Pulmonary Disease (COPD), is characterized by persistent inflammation of the airways, leading to excessive mucus production and airflow limitation. A central player in the pathophysiology of chronic bronchitis is human neutrophil elastase (HNE), a potent serine protease released by neutrophils. HNE contributes to lung damage by degrading elastin and other extracellular matrix components, stimulating mucus hypersecretion, and perpetuating the inflammatory cascade. MDL-101146 has emerged as a promising therapeutic candidate due to its potent and selective inhibition of HNE. This technical guide provides a comprehensive overview of the core data and experimental methodologies related to the study of MDL-101146 in the context of chronic bronchitis.

Core Data Summary

In Vitro Potency

MDL-101146 is an orally active, competitive, and reversible inhibitor of human neutrophil elastase.

| Parameter | Value | Reference |

| Inhibition Constant (Ki) against HNE | 25 nM | [1][2] |

Preclinical Efficacy: Animal Models

Studies in animal models have demonstrated the in vivo efficacy of MDL-101146 in mitigating elastase-induced lung injury. A key model is the hamster model of HNE-induced lung hemorrhage, which serves as a surrogate for the destructive potential of uncontrolled elastase activity in the lungs.

| Animal Model | Endpoint | Treatment | Result |

| Hamster | HNE-induced lung hemorrhage | MDL-101146 | Inhibition of hemorrhage |

Further quantitative data on dose-response relationships in chronic bronchitis-specific models, such as effects on inflammatory cell infiltration, mucus hypersecretion, and lung function, are still emerging from ongoing research.

Pharmacokinetics

While comprehensive pharmacokinetic data for MDL-101146 in multiple species is not extensively published in publicly available literature, its characterization as an "orally active" inhibitor suggests good bioavailability after oral administration. General pharmacokinetic parameters for oral administration in rats for similar small molecules can be found in the scientific literature, but specific values for MDL-101146 require further investigation.

Experimental Protocols

In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of MDL-101146 against purified human neutrophil elastase.

Methodology:

-

Reagents: Purified human neutrophil elastase, a specific chromogenic or fluorogenic elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide), assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100), and MDL-101146 at various concentrations.

-

Procedure: a. In a 96-well plate, add a fixed concentration of HNE to the assay buffer. b. Add varying concentrations of MDL-101146 to the wells and incubate for a predetermined period to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the elastase substrate. d. Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: a. Calculate the initial reaction velocities for each inhibitor concentration. b. Plot the reaction velocities against the inhibitor concentrations. c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Hamster Model of HNE-Induced Lung Hemorrhage

Objective: To evaluate the in vivo efficacy of orally administered MDL-101146 in preventing HNE-induced lung hemorrhage.

Methodology:

-

Animals: Male Syrian golden hamsters.

-

Procedure: a. Administer MDL-101146 or vehicle orally to groups of hamsters at various doses. b. After a specified pretreatment time, anesthetize the hamsters. c. Instill a solution of human neutrophil elastase intratracheally to induce lung hemorrhage. d. A control group receives intratracheal saline.

-

Endpoint Measurement: a. After a set period following elastase instillation, sacrifice the animals. b. Perform bronchoalveolar lavage (BAL) to collect fluid from the lungs. c. Quantify the amount of hemorrhage by measuring the hemoglobin concentration in the BAL fluid using a spectrophotometer.

-

Data Analysis: a. Compare the hemoglobin concentrations in the BAL fluid of MDL-101146-treated groups to the vehicle-treated group. b. Calculate the dose-dependent inhibition of hemorrhage and determine the ED50 (the dose that produces 50% of the maximal effect).

Animal Model of Chronic Bronchitis (Elastase-Induced)

Objective: To assess the therapeutic potential of MDL-101146 in a model of chronic bronchitis characterized by inflammation and airway remodeling.

Methodology:

-

Animals: Rats or mice are commonly used.

-

Induction of Chronic Bronchitis: a. Repeatedly instill a low dose of porcine pancreatic elastase or human neutrophil elastase intratracheally over a period of several weeks. This induces a chronic inflammatory response, mucus gland hyperplasia, and airway remodeling, mimicking features of chronic bronchitis.

-

Treatment: a. Administer MDL-101146 or vehicle orally to different groups of animals, starting either before or after the establishment of the chronic bronchitis phenotype.

-

Endpoint Assessment: a. Inflammatory Cell Infiltration: Collect BAL fluid and perform total and differential cell counts to quantify neutrophils, macrophages, and lymphocytes. b. Mucus Production: Use histological staining (e.g., Alcian Blue/Periodic acid-Schiff) on lung tissue sections to visualize and quantify mucus-producing goblet cells. c. Lung Function: Measure lung function parameters such as airway resistance and compliance using plethysmography. d. Histopathology: Examine lung tissue sections for evidence of inflammation, epithelial changes, and airway remodeling.

-

Data Analysis: a. Compare the measured parameters between the MDL-101146-treated groups and the vehicle-treated control group to determine the efficacy of the compound in reducing the features of chronic bronchitis.

Visualizations

References

An In-depth Technical Guide on the 15-Lipoxygenase Pathway in Cystic Fibrosis Pathogenesis: A Therapeutic Target

Foreword: Clarification on the Topic "Mdl 101146"

Initial research into the specified compound, Mdl 101146, reveals that it is classified as a dipeptide and a pancreatic elastase inhibitor.[1] There is no scientific literature available that links Mdl 101146 to the pathogenesis of cystic fibrosis or to the inhibition of the 15-lipoxygenase pathway.

Given this, and to provide a valuable and relevant technical guide in line with the user's core request, this document will focus on a closely related and scientifically pertinent topic: the role of the 15-lipoxygenase (15-LOX) pathway in cystic fibrosis pathogenesis and the therapeutic potential of its inhibitors. This allows for an in-depth exploration of a current area of research in cystic fibrosis, complete with quantitative data, experimental protocols, and pathway visualizations as requested.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cystic fibrosis (CF) is an autosomal recessive disorder characterized by chronic airway inflammation and infection, which leads to progressive lung damage. The inflammatory response in CF is often excessive and unresolved. A key pathway implicated in the regulation of inflammation is the 15-lipoxygenase (15-LOX) pathway. This guide details the role of 15-LOX in CF pathogenesis, presents quantitative data from relevant studies, outlines experimental protocols for investigating 15-LOX inhibitors, and provides visualizations of the pertinent signaling pathways and experimental workflows. The evidence suggests that the 15-LOX pathway is dysregulated in CF and presents a promising therapeutic target for mitigating the persistent inflammatory state.

The 15-Lipoxygenase Pathway and its Role in Cystic Fibrosis

The 15-lipoxygenase (15-LOX) enzyme family, particularly 15-LOX-2 (encoded by the ALOX15B gene), plays a crucial role in the metabolism of polyunsaturated fatty acids like arachidonic acid. A key function of this pathway is the "class switch" of eicosanoid mediators, from pro-inflammatory leukotrienes to pro-resolving lipoxins.[2][3]

In the context of cystic fibrosis, there is evidence of a dysregulated 15-LOX pathway. Studies have shown that the expression of 15-LOX-2 is significantly reduced in the airways of children with CF.[2][4] This reduction is associated with a lower ratio of the pro-resolving mediator Lipoxin A4 (LXA4) to the pro-inflammatory mediator Leukotriene B4 (LTB4).[2][4] This imbalance is believed to contribute to the failure of inflammation resolution in the CF lungs.[2][4] Therefore, targeting this pathway, either by enhancing the activity of 15-LOX-2 or by administering its downstream products, is an area of active investigation. Conversely, in other inflammatory contexts, inhibiting 15-LOX-derived pro-inflammatory mediators like 15-Hydroxyeicosatetraenoic acid (15-HETE) is also a therapeutic strategy.[5]

Quantitative Data

The following tables summarize key quantitative findings from studies on the 15-LOX pathway in cystic fibrosis and the development of 15-LOX-2 inhibitors.

Table 1: Gene Expression in Bronchoalveolar Lavage (BAL) Fluid from Pediatric Subjects

| Gene | Patient Group | Relative Fold Expression (Mean ± SEM) | p-value | Reference |

| ALOX15B (15-LOX-2) | Cystic Fibrosis | 0.44 ± 0.13 | <0.05 | [2] |

| Control | 2.63 ± 0.92 | |||

| ALOX15 (15-LOX-1) | Cystic Fibrosis | 1.92 ± 0.49 | 0.09 (NS) | [2] |

| Control | 5.51 ± 1.89 | |||

| NS: Not Significant |

Table 2: In Vitro Inhibitory Activity of Novel 15-LOX-2 Inhibitors

| Compound | Target Enzyme | IC50 (µM, Mean ± SD) | Selectivity | Reference |

| MLS000327069 | h15-LOX-2 | 0.34 ± 0.05 | >50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | [6] |

| MLS000327186 | h15-LOX-2 | 0.53 ± 0.04 | >50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | [6] |

| MLS000327206 | h15-LOX-2 | 0.87 ± 0.06 | >50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | [6] |

| Nordihydroguaiaretic acid (NDGA) | h15-LOX-2 | 11 | Non-selective | [7] |

| Compound 27d (6,7-dihydroxyisoflavan) | h15-LOX-2 | 8 | Non-selective | [7] |

| h: human; COX: cyclooxygenase |

Experimental Protocols

This section outlines the methodologies for key experiments to investigate the 15-LOX pathway in cystic fibrosis and to evaluate potential inhibitors.

Analysis of Bronchoalveolar Lavage (BAL) Fluid

-

BAL Fluid Collection: Perform bronchoalveolar lavage on subjects (human or animal models) using sterile saline.

-

Cell Separation: Centrifuge the collected BAL fluid to separate the cellular components from the supernatant.

-

Lipid Mediator Analysis (Supernatant):

-

Use solid-phase extraction to isolate lipids from the supernatant.

-

Quantify levels of Lipoxin A4 and Leukotriene B4 using enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Gene Expression Analysis (Cell Pellet):

-

Isolate total RNA from the cell pellet using a suitable RNA extraction kit.

-

Perform reverse transcription to synthesize cDNA.

-

Use quantitative real-time PCR (qRT-PCR) with specific primers for ALOX15B, ALOX15, ALOX5, and a housekeeping gene to determine relative transcript abundance.

-

In Vitro 15-LOX-2 Inhibition Assay

-

Enzyme and Substrate Preparation:

-

Purify recombinant human 15-LOX-2.

-

Prepare a solution of arachidonic acid as the substrate.

-

-

Inhibitor Preparation: Dissolve test compounds (potential inhibitors) in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

-

Enzymatic Reaction:

-

In a UV-transparent cuvette, combine a buffer solution (e.g., Tris-HCl), the purified 15-LOX-2 enzyme, and the test inhibitor at various concentrations.

-

Incubate for a defined period at a controlled temperature.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

-

Detection and Analysis:

-

Monitor the formation of the conjugated diene product (15-hydroperoxyeicosatetraenoic acid) by measuring the increase in absorbance at 234 nm using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations: Pathways and Workflows

Signaling Pathway of 15-Lipoxygenase in Eicosanoid Synthesis

Caption: The central role of 15-LOX in the "class switch" from pro-inflammatory leukotrienes to pro-resolving lipoxins.

Experimental Workflow for Evaluating a 15-LOX Inhibitor in a CF Context

Caption: A typical preclinical workflow for the development of a 15-LOX inhibitor for cystic fibrosis.

Logical Framework for Therapeutic Intervention

Caption: The logical basis for targeting the 15-LOX pathway to resolve inflammation in cystic fibrosis.

Conclusion and Future Directions

The dysregulation of the 15-lipoxygenase pathway, particularly the reduced expression of 15-LOX-2 and the subsequent imbalance of pro-inflammatory and pro-resolving lipid mediators, is a significant factor in the pathophysiology of cystic fibrosis lung disease. The development of therapeutic agents that can modulate this pathway—either by inhibiting the production of pro-inflammatory eicosanoids or by promoting the synthesis of pro-resolving mediators—holds considerable promise. The quantitative data and experimental frameworks presented in this guide provide a foundation for researchers and drug developers to further explore this therapeutic avenue. Future work should focus on developing potent and selective 15-LOX modulators and evaluating their efficacy and safety in relevant preclinical models of cystic fibrosis, with the ultimate goal of translating these findings into novel treatments for people with CF.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Reduced 15-lipoxygenase 2 and lipoxin A4/leukotriene B4 ratio in children with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology [frontiersin.org]

- 6. Kinetic and structural investigations of novel inhibitors of human epithelial 15-lipoxygenase-2 [escholarship.org]

- 7. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Neutrophil Elastase Inhibitors in Emphysema Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emphysema, a primary component of chronic obstructive pulmonary disease (COPD), is characterized by the progressive destruction of alveolar walls, leading to irreversible airflow limitation. A key driver in the pathogenesis of emphysema is the protease-antiprotease imbalance, where an excess of proteases, particularly human neutrophil elastase (HNE), overwhelms the protective capacity of endogenous inhibitors like alpha-1 antitrypsin. This leads to the degradation of elastin, a critical component of the lung's extracellular matrix, resulting in the loss of lung elasticity and the development of emphysematous changes.

This technical guide explores the use of HNE inhibitors in animal models of emphysema, a critical area of research for the development of novel therapeutics. While this guide aims to be comprehensive, it is important to note that specific data regarding the compound MDL 101146 in the context of emphysema animal models is not publicly available in the current scientific literature. Therefore, this document will focus on the broader class of HNE inhibitors, providing a framework for understanding their evaluation in preclinical settings.

The Promise of Human Neutrophil Elastase Inhibition

HNE is a potent serine protease released by activated neutrophils during inflammation. In the lungs, its primary substrate is elastin, but it can also cleave other matrix proteins, including collagen and fibronectin. By inhibiting HNE, therapeutic agents can theoretically prevent the breakdown of the lung parenchyma, thereby slowing or halting the progression of emphysema.

Signaling Pathway of Neutrophil Elastase in Emphysema

The signaling pathway leading to elastin degradation by HNE is a central focus of therapeutic intervention. The following diagram illustrates this pathway.

Caption: Signaling pathway of HNE-mediated elastin degradation in emphysema and the point of therapeutic intervention.

Animal Models of Emphysema for Evaluating HNE Inhibitors

Two primary types of animal models are commonly employed to induce emphysema and test the efficacy of HNE inhibitors: elastase-induced and cigarette smoke-induced models.

Elastase-Induced Emphysema

This is an acute model that directly mimics the enzymatic damage seen in emphysema.

Experimental Workflow:

Caption: Typical experimental workflow for an elastase-induced emphysema model.

Detailed Experimental Protocol (General Example):

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Acclimatization: Animals are acclimatized for at least one week with free access to food and water.

-

Grouping:

-

Group 1 (Vehicle Control): Intratracheal administration of sterile saline.

-

Group 2 (Elastase Control): Intratracheal administration of porcine pancreatic elastase (PPE).

-

Group 3 (Treatment Group): Pre-treatment with an HNE inhibitor (e.g., via oral gavage) followed by intratracheal administration of PPE.

-

-

HNE Inhibitor Administration: The HNE inhibitor is administered at a predetermined dose and schedule (e.g., once daily for 3 days prior to elastase instillation and continued for the duration of the study).

-

Elastase Instillation: Mice are anesthetized, and a single dose of PPE (e.g., 1.2 units in 50 µL of saline) is instilled intratracheally.

-

Monitoring: Animals are monitored for signs of distress and body weight is recorded regularly.

-

Endpoint Analysis (Day 21):

-

Pulmonary Function Tests: Measurement of lung compliance and elastance.

-

Bronchoalveolar Lavage (BAL): Collection of BAL fluid for cell counting (total and differential) and cytokine analysis.

-

Histopathology: Lungs are harvested, fixed, and stained with Hematoxylin and Eosin (H&E). Morphometric analysis is performed to determine the mean linear intercept (Lm) as a measure of airspace enlargement.

-

Cigarette Smoke-Induced Emphysema

This is a chronic model that more closely mimics the primary cause of human emphysema.

Experimental Workflow:

Caption: Experimental workflow for a cigarette smoke-induced emphysema model.

Detailed Experimental Protocol (General Example):

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Grouping:

-

Group 1 (Air Control): Exposed to filtered air.

-

Group 2 (Smoke Control): Exposed to whole-body cigarette smoke.

-

Group 3 (Treatment Group): Exposed to whole-body cigarette smoke and concurrently treated with an HNE inhibitor.

-

-

Cigarette Smoke Exposure: Mice are exposed to cigarette smoke (e.g., from 3R4F research cigarettes) for a specified duration and frequency (e.g., 2 hours/day, 5 days/week for 6 months).

-

HNE Inhibitor Administration: The HNE inhibitor is administered throughout the smoke exposure period (e.g., mixed in the diet or via daily oral gavage).

-

Endpoint Analysis (after 6 months): Similar endpoints as the elastase-induced model are assessed, including pulmonary function, BAL fluid analysis, and histopathology (mean linear intercept).

Data Presentation: Evaluating the Efficacy of HNE Inhibitors

While specific data for MDL 101146 is unavailable, the following tables illustrate the types of quantitative data that would be collected and analyzed to assess the efficacy of an HNE inhibitor in these models.

Table 1: Hypothetical Data from an Elastase-Induced Emphysema Model

| Parameter | Vehicle Control | Elastase Control | Elastase + HNE Inhibitor |

| Pulmonary Function | |||

| Lung Compliance (mL/cmH₂O) | 0.05 ± 0.005 | 0.09 ± 0.008 | 0.06 ± 0.006# |

| BAL Fluid Analysis | |||

| Total Cells (x10⁵) | 1.2 ± 0.2 | 5.8 ± 0.7 | 2.5 ± 0.4# |

| Neutrophils (%) | 2 ± 1 | 45 ± 5 | 15 ± 3# |

| Histopathology | |||

| Mean Linear Intercept (µm) | 35 ± 3 | 75 ± 6 | 45 ± 4# |

| *p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Elastase Control |

Table 2: Hypothetical Data from a Cigarette Smoke-Induced Emphysema Model

| Parameter | Air Control | Smoke Control | Smoke + HNE Inhibitor |

| Pulmonary Function | |||

| Lung Compliance (mL/cmH₂O) | 0.05 ± 0.004 | 0.08 ± 0.007 | 0.06 ± 0.005# |

| BAL Fluid Analysis | |||

| Macrophages (x10⁵) | 2.5 ± 0.3 | 8.1 ± 0.9 | 4.2 ± 0.5# |

| Neutrophils (x10⁴) | 0.5 ± 0.1 | 3.2 ± 0.4 | 1.1 ± 0.2# |

| Histopathology | |||

| Mean Linear Intercept (µm) | 38 ± 4 | 65 ± 5 | 48 ± 4# |

| *p < 0.05 vs. Air Control; #p < 0.05 vs. Smoke Control |

Conclusion

Animal models of emphysema are indispensable tools for the preclinical evaluation of novel therapeutic agents such as HNE inhibitors. Although specific in-vivo data for MDL 101146 in emphysema models remains elusive in the public domain, the methodologies and expected outcomes outlined in this guide provide a robust framework for researchers and drug development professionals. The successful development of potent and specific HNE inhibitors holds significant promise for the future management of emphysema and COPD. Further research and publication of data on specific compounds are crucial to advancing this promising therapeutic strategy.

The Putative Role of Mdl 101146 in Adult Respiratory Distress Syndrome: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adult Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs. A key contributor to the pathogenesis of ARDS is the excessive activity of proteases, particularly neutrophil elastase. Mdl 101146, a dipeptide and a known pancreatic elastase inhibitor, presents a potential therapeutic avenue for mitigating the lung injury observed in ARDS. This document explores the hypothesized role of Mdl 101146 in ARDS, detailing its putative mechanism of action, plausible experimental validation protocols, and hypothetical data.

Introduction to ARDS and the Role of Elastase

Adult Respiratory Distress Syndrome (ARDS) is a severe lung condition that can be triggered by various insults such as sepsis, pneumonia, and trauma. The syndrome is characterized by diffuse alveolar damage, pulmonary edema, and severe hypoxemia. A central feature of ARDS pathophysiology is an overwhelming inflammatory response within the lungs, driven by the infiltration of neutrophils.

Activated neutrophils release a variety of inflammatory mediators, including potent proteases like neutrophil elastase. Elevated levels of elastase have been observed in patients with ARDS and are correlated with the severity of lung injury.[1] Pancreatic elastase, a similar enzyme, has been shown to induce lung injury akin to ARDS by activating the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[2] This activation leads to the production of pro-inflammatory cytokines and further recruitment of neutrophils, perpetuating a cycle of inflammation and tissue damage.

Mdl 101146: A Potential Therapeutic Agent

Mdl 101146 is a dipeptide that functions as an inhibitor of pancreatic elastase. While direct studies of Mdl 101146 in ARDS are lacking, its known inhibitory effect on elastase suggests a plausible therapeutic role in mitigating the inflammatory cascade characteristic of this syndrome. By inhibiting elastase, Mdl 101146 could hypothetically reduce the degradation of lung structural proteins, decrease the activation of pro-inflammatory signaling pathways, and ultimately limit the extent of lung injury.

Hypothesized Mechanism of Action of Mdl 101146 in ARDS

The proposed mechanism of action for Mdl 101146 in ARDS centers on its ability to inhibit elastase, thereby interrupting the downstream inflammatory signaling. The following diagram illustrates the putative signaling pathway.

Caption: Putative signaling pathway of elastase-induced inflammation and its inhibition by Mdl 101146.

Hypothetical Experimental Protocol for Preclinical Evaluation

To investigate the efficacy of Mdl 101146 in an in vivo model of ARDS, a lipopolysaccharide (LPS)-induced lung injury model in mice could be employed.

Objective: To determine if Mdl 101146 can attenuate LPS-induced acute lung injury in mice.

Animals: Male C57BL/6 mice, 8-10 weeks old.

Experimental Groups:

-

Control: Intratracheal administration of sterile saline.

-

LPS: Intratracheal administration of LPS (5 mg/kg).

-

LPS + Mdl 101146 (Low Dose): Intraperitoneal injection of Mdl 101146 (10 mg/kg) 1 hour prior to LPS administration.

-

LPS + Mdl 101146 (High Dose): Intraperitoneal injection of Mdl 101146 (50 mg/kg) 1 hour prior to LPS administration.

Procedure:

-

Anesthetize mice with isoflurane.

-

Administer Mdl 101146 or vehicle (saline) via intraperitoneal injection.

-

One hour post-treatment, instill LPS or sterile saline intratracheally.

-

Monitor animals for 24 hours.

-

At 24 hours post-LPS administration, euthanize mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

Endpoints:

-

BALF Analysis:

-

Total and differential cell counts (neutrophils, macrophages).

-

Total protein concentration (as a measure of alveolar-capillary barrier permeability).

-

Pro-inflammatory cytokine levels (TNF-α, IL-6) measured by ELISA.

-

-

Lung Tissue Analysis:

-

Histopathological examination (H&E staining) for assessment of lung injury (edema, inflammation, alveolar damage).

-

Myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.

-

Gene expression of pro-inflammatory markers by RT-qPCR.

-

References

- 1. Plasma elastase levels and the development of the adult respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pancreatic elastase activates pulmonary nuclear factor kappa B and inhibitory kappa B, mimicking pancreatitis-associated adult respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on MDL 101146 and Its Effects on Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL 101146 is a potent, orally active dipeptide inhibitor of neutrophil elastase (NE), a serine protease implicated in the pathogenesis of a variety of inflammatory diseases. By targeting NE, MDL 101146 has demonstrated significant therapeutic potential in preclinical models of inflammatory conditions, most notably in rheumatoid arthritis. This technical guide provides a comprehensive overview of MDL 101146, including its mechanism of action, preclinical efficacy in inflammatory disease models, and the signaling pathways it modulates. Detailed experimental protocols for relevant in vitro and in vivo assays are also presented to facilitate further research and development.

Introduction

Neutrophil elastase (NE) is a powerful serine protease stored in the azurophilic granules of neutrophils. Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin. While essential for host defense against pathogens, excessive or dysregulated NE activity contributes to tissue damage and perpetuates the inflammatory cascade in numerous chronic inflammatory diseases.[1] These diseases include chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and rheumatoid arthritis.[2]

MDL 101146 has emerged as a promising small molecule inhibitor of NE, demonstrating the ability to mitigate NE-driven pathology in preclinical studies. This guide synthesizes the available technical information on MDL 101146 to support its further investigation and potential clinical development.

Mechanism of Action

MDL 101146 is classified as a dipeptide and functions as an inhibitor of chymotrypsin-like elastase family member 1 and, more specifically, neutrophil elastase.[3] By binding to and inhibiting the enzymatic activity of NE, MDL 101146 prevents the degradation of extracellular matrix components and the cleavage and activation of pro-inflammatory mediators, thereby dampening the inflammatory response and protecting tissues from proteolytic damage.

Preclinical Efficacy in Inflammatory Disease Models

The primary evidence for the anti-inflammatory effects of MDL 101146 comes from a preclinical study in a rat model of collagen-induced arthritis (CIA), a widely used animal model that mimics the pathology of human rheumatoid arthritis.

Collagen-Induced Arthritis (CIA) in Rats

In a study utilizing the rat CIA model, oral administration of MDL 101146 was shown to significantly inhibit the severity of the disease. Key findings from this study are summarized below.[4]

Data Presentation

| Parameter | Effect of Oral MDL 101146 Administration |

| Clinical Score | Reduction in the overall clinical score of arthritis severity. |

| Joint Swelling | Significant decrease in joint swelling. |

| Histological Evaluation | Demonstrated a bone and cartilage sparing effect in the tibio-tarsal joint. |

Note: Specific quantitative dose-response data from this study is not publicly available in the searched literature. Further investigation is required to obtain precise dose-dependent efficacy.

Signaling Pathways Modulated by MDL 101146

The therapeutic effects of MDL 101146 are mediated through the inhibition of neutrophil elastase and its downstream signaling pathways. NE is known to activate several pro-inflammatory signaling cascades. By inhibiting NE, MDL 101146 can be expected to modulate these pathways.

Neutrophil Elastase-Mediated Pro-inflammatory Signaling

Neutrophil elastase can directly and indirectly activate multiple signaling pathways that contribute to inflammation:

-

Activation of Pro-inflammatory Cytokines: NE can cleave and activate pro-inflammatory cytokines such as pro-Interleukin-1β (pro-IL-1β) into its active form, IL-1β, a key mediator of inflammation in arthritis.[5]

-

Induction of Chemokine Expression: NE can stimulate airway epithelial cells to upregulate the expression of chemokines like CXCL8 (IL-8), which is a potent neutrophil chemoattractant, thus creating a positive feedback loop for neutrophil recruitment and inflammation.[6]

-

NF-κB Signaling: Neutrophil elastase can activate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. This leads to the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

PKCδ → ROS → TACE → TNF-α Signaling Cascade: In airway epithelial cells, NE has been shown to activate a signaling cascade involving Protein Kinase Cδ (PKCδ), leading to the production of Reactive Oxygen Species (ROS). ROS then activates TNF-α Converting Enzyme (TACE), which cleaves membrane-bound pro-TNF-α to release soluble TNF-α, a major inflammatory cytokine. This pathway further downstream activates ERK1/2 and the transcription factor Sp1 to induce the expression of genes like MUC1.[5][7]

Visualization of Signaling Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of MDL 101146 and its effects on inflammatory diseases.

In Vitro Neutrophil Elastase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds like MDL 101146 against neutrophil elastase.

Experimental Workflow

Materials:

-

Purified human neutrophil elastase

-

Fluorogenic neutrophil elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Tween-20)

-

MDL 101146 (or other test inhibitors)

-

Known neutrophil elastase inhibitor (e.g., Sivelestat) as a positive control

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of MDL 101146 in assay buffer.

-

Add 25 µL of the diluted compound or control to the wells of the 96-well plate.

-

Add 50 µL of diluted neutrophil elastase solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to each well.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm) kinetically for 30 minutes at 37°C.

-

The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of MDL 101146 relative to the uninhibited control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Collagen-Induced Arthritis (CIA) in Rats

This protocol outlines the induction of arthritis in rats and the subsequent evaluation of the therapeutic efficacy of orally administered MDL 101146.[2][8][9][10]

Experimental Workflow

Materials:

-

Female Lewis or Dark Agouti rats (6-8 weeks old)

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

-

MDL 101146

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Positive control drug (e.g., Dexamethasone or Methotrexate)

-

Plethysmometer or calipers for paw volume measurement

Procedure:

-

Induction of Arthritis:

-

On day 0, immunize rats intradermally at the base of the tail with 100-200 µL of an emulsion containing type II collagen (1-2 mg/mL) and CFA or IFA.

-

On day 7, administer a booster injection of collagen in IFA.

-

-

Monitoring and Treatment:

-

Monitor the rats daily for the onset of arthritis, which typically occurs between days 10 and 14 post-primary immunization.

-

Once arthritis is established (clinical score > 1), randomize the animals into treatment groups.

-

Administer MDL 101146 orally once daily at various dose levels. Include a vehicle control group and a positive control group.

-

-

Assessment of Disease Severity:

-

Clinical Score: Score each paw daily on a scale of 0-4 based on the degree of erythema, swelling, and ankylosis (0 = normal, 1 = mild swelling/erythema of one joint, 2 = moderate swelling/erythema of multiple joints, 3 = severe swelling/erythema of the entire paw, 4 = ankylosis and loss of function). The maximum score per rat is 16.

-

Paw Volume: Measure the volume of both hind paws daily using a plethysmometer or calipers.

-

-

Terminal Analysis:

-

At the end of the study (e.g., day 28), euthanize the animals and collect blood for cytokine analysis (e.g., TNF-α, IL-1β) by ELISA.

-

Collect hind paws for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.

-

Conclusion

MDL 101146 is a potent neutrophil elastase inhibitor with demonstrated anti-inflammatory efficacy in a preclinical model of rheumatoid arthritis. Its mechanism of action, centered on the inhibition of a key inflammatory protease, makes it a compelling candidate for further investigation in a range of inflammatory diseases. The information provided in this technical guide, including the outlined signaling pathways and experimental protocols, is intended to serve as a valuable resource for researchers and drug development professionals interested in advancing the study of MDL 101146 and other neutrophil elastase inhibitors. Further studies are warranted to establish a clear dose-response relationship and to elucidate the full pharmacokinetic and pharmacodynamic profile of this promising compound.

References

- 1. Development of an assay for in vivo human neutrophil elastase activity. Increased elastase activity in patients with alpha 1-proteinase inhibitor deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of anti-inflammatory drugs on type II collagen induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MDL-101146 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. maokangbio.com [maokangbio.com]

- 6. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histopathological Changes in Three Variations of Wistar Rat Adjuvant-Induced Arthritis Model - IJPRS [ijprs.com]

- 10. Pharmacokinetics and pharmacodynamics of three oral formulations of curcumin in rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Profiling of Mdl 101146, a Pancreatic Elastase Inhibitor

For Research Use Only.

Abstract

These application notes provide detailed protocols for the in vitro characterization of Mdl 101146, a dipeptide compound identified as a potent inhibitor of pancreatic elastase.[1] Pancreatic elastase is a serine protease crucial for the digestion of proteins. Its dysregulation is implicated in various pathological conditions, making it a significant target for therapeutic intervention. The following protocols describe a robust spectrophotometric assay for determining the inhibitory activity of Mdl 101146 on porcine pancreatic elastase, a commonly used model in drug discovery.

Introduction

Mdl 101146 is an organic compound belonging to the class of dipeptides and is known to act as an antagonist and inhibitor of pancreatic elastase.[1] Understanding the potency and mechanism of action of such inhibitors is fundamental for drug development. In vitro assays are the cornerstone of this characterization, providing quantitative data on the compound's efficacy. The primary assay described herein utilizes the chromogenic substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S4760) to measure elastase activity.[2][3] Hydrolysis of this substrate by elastase releases p-nitroaniline, a yellow-colored product that can be quantified by measuring the absorbance at 410 nm.[1] The rate of p-nitroaniline formation is directly proportional to the elastase activity, and a reduction in this rate in the presence of an inhibitor allows for the determination of its inhibitory potency (e.g., IC50).

Data Presentation

The inhibitory activity of Mdl 101146 and other reference compounds against pancreatic elastase can be quantified and summarized. The following table provides a template for presenting such data.

| Compound | Target Enzyme | Substrate | Assay Principle | IC50 (nM) | Ki (nM) | Inhibition Type |

| Mdl 101146 | Porcine Pancreatic Elastase | N-Succinyl-Ala-Ala-Ala-p-nitroanilide | Spectrophotometric (410 nm) | Data to be determined | Data to be determined | Data to be determined |

| Sivelestat | Human Neutrophil Elastase | Fluorogenic Peptide Substrate | Fluorometric | Reference Value | Reference Value | Competitive |

| α1-Antitrypsin | Pancreatic and Neutrophil Elastase | N-Succinyl-Ala-Ala-Ala-p-nitroanilide | Spectrophotometric (410 nm) | Reference Value | Reference Value | Irreversible |

Note: IC50 and Ki values are dependent on experimental conditions. Reference values for control compounds should be established in-house.

Experimental Protocols

Materials and Reagents

-

Porcine Pancreatic Elastase (e.g., Sigma-Aldrich, Cat. No. E0127)

-

N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Substrate, e.g., Sigma-Aldrich, Cat. No. S4760)[2][3]

-

Mdl 101146 (Test Compound)

-

Reference Inhibitor (e.g., Sivelestat, α1-Antitrypsin)

-

Tris-HCl Buffer (0.1 M, pH 8.0)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

Spectrophotometer capable of reading absorbance at 410 nm

Preparation of Reagents

-

Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of porcine pancreatic elastase in Tris-HCl buffer. Immediately before use, dilute the stock solution further in Tris-HCl buffer to achieve a working concentration that yields a linear rate of substrate hydrolysis of 0.02-0.04 ΔA/minute.[1]

-

Substrate Stock Solution: Prepare a stock solution of N-Succinyl-Ala-Ala-Ala-p-nitroanilide in DMSO at a concentration of 10 mM.[4]

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

-

Test Compound Stock Solution: Prepare a stock solution of Mdl 101146 in DMSO. A typical starting concentration is 10 mM.

-

Serial Dilutions of Test Compound: Prepare a series of dilutions of the Mdl 101146 stock solution in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

Pancreatic Elastase Inhibition Assay Protocol

-

Assay Plate Preparation:

-

Add 20 µL of the diluted test compound (Mdl 101146) or reference inhibitor to the appropriate wells of a 96-well plate.

-

For the positive control (100% enzyme activity), add 20 µL of assay buffer containing the same final concentration of DMSO as the test compound wells.

-

For the negative control (no enzyme activity), add 20 µL of assay buffer.

-

-

Enzyme Addition and Pre-incubation:

-

Add 160 µL of the diluted porcine pancreatic elastase solution to all wells except the negative control.

-

To the negative control wells, add 160 µL of assay buffer.

-

Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add 20 µL of the N-Succinyl-Ala-Ala-Ala-p-nitroanilide substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 200 µL.

-

-

Measurement of Absorbance:

-

Immediately begin measuring the absorbance at 410 nm every minute for 10-15 minutes using a microplate reader set to 25°C.[1]

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time curve for each well.

-

Determine the percentage of inhibition for each concentration of Mdl 101146 using the following equation: % Inhibition = [1 - (Rate of Test Well / Rate of Positive Control Well)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

-

Visualizations

Caption: Mechanism of Pancreatic Elastase Inhibition.

Caption: Pancreatic Elastase Inhibition Assay Workflow.

References

Application Notes and Protocols for MDL 101,146 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL 101,146 is a potent, orally active inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease implicated in the tissue destruction associated with various inflammatory diseases. These application notes provide an overview of the use of MDL 101,146 in a preclinical animal model of rheumatoid arthritis, including quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

MDL 101,146 is a dipeptide that acts as an inhibitor of human neutrophil elastase, with a reported Ki value of 25 nM.[1] It also demonstrates inhibitory activity against rat neutrophil elastase with a Ki of 18 nM.[1] By inhibiting neutrophil elastase, MDL 101,146 can mitigate the downstream inflammatory effects and tissue damage mediated by this enzyme.

Data Presentation

The following table summarizes the quantitative data from an in vivo study of MDL 101,146 in a rat model of collagen-induced arthritis.

| Animal Model | Treatment | Dosage | Route of Administration | Key Findings |

| Collagen-Induced Arthritis in Rats | MDL 101,146 | 200 mg/kg/day | Oral | Significantly inhibited the severity of arthritis, as measured by a reduction in clinical score and joint swelling. Histological analysis revealed a bone and cartilage sparing effect in the tibio-tarsal joint.[1][2] |

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Rats

This protocol is based on the study by Janusz and Durham (1997) and general protocols for CIA induction.

a. Materials:

-

MDL 101,146

-

Vehicle for oral administration (e.g., methylcellulose)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles for immunization and oral gavage

-

Calipers for measuring joint swelling

-

Histology equipment and reagents

b. Animal Model:

-

Female DA (Dark Agouti) rats are a suitable strain for this model.

c. Experimental Procedure:

-

Induction of Arthritis:

-

Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant.

-

On day 0, immunize female DA rats with the collagen-CFA emulsion via intradermal injection at the base of the tail.

-

On day 7, provide a booster immunization with type II collagen in Incomplete Freund's Adjuvant.

-

-

Treatment with MDL 101,146:

-

Prepare a suspension of MDL 101,146 in a suitable vehicle for oral administration.

-

Beginning at the onset of clinical signs of arthritis, administer MDL 101,146 orally at a dosage of 200 mg/kg/day.[1]

-

A control group should receive the vehicle alone.

-

-

Assessment of Arthritis:

-

Clinical Score: Monitor the rats daily for clinical signs of arthritis in each paw, using a scoring system (e.g., 0 = no signs, 1 = erythema and mild swelling, 2 = moderate swelling, 3 = severe swelling and/or ankylosis). The maximum score per animal would be 12.

-

Joint Swelling: Measure the thickness of the affected joints (e.g., ankle) using calipers at regular intervals.

-

Histological Evaluation: At the end of the study, sacrifice the animals and collect the affected joints. Process the joints for histological analysis to assess bone degradation, cartilage damage, and inflammatory cell infiltration.

-

General Protocol for Oral Administration in Rodents

For studies requiring voluntary oral administration, the following method can be adapted.

a. Materials:

-

MDL 101,146

-

Gelatin

-

Sweetener (e.g., sucralose)

-

Flavoring (e.g., strawberry essence)

-

Vehicle for dissolving MDL 101,146 (e.g., DMSO, PEG300)

b. Procedure:

-

Jelly Preparation:

-

Prepare a gelatin-based jelly containing a sweetener and flavoring to make it palatable for the animals.

-

Dissolve the MDL 101,146 in a suitable vehicle and incorporate it into the jelly mixture at the desired concentration.

-

-

Training:

-

Acclimatize the animals to the jelly by offering them small amounts of the drug-free jelly for several days.

-

-

Dosing:

-

Provide the animals with a pre-weighed amount of the MDL 101,146-containing jelly to ensure accurate dosing.

-

Observe the animals to ensure they consume the entire dose.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by neutrophil elastase and a general workflow for an in vivo study with MDL 101,146.

Caption: Signaling pathways modulated by Neutrophil Elastase.

Caption: Experimental workflow for in vivo studies of MDL 101,146.

References

Application Notes and Protocols for MDL 101,146 Administration in Hamster Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL 101,146 is a dipeptide that functions as a pancreatic elastase inhibitor.[1] Pancreatic elastase is a serine protease produced in the acinar cells of the pancreas and plays a role in the digestion of proteins.[2][3] Imbalances in elastase activity have been implicated in various pathological conditions, and inhibitors of this enzyme are being investigated for their therapeutic potential. Notably, the inhibition of pancreatic elastase has been shown to promote the proliferation of pancreatic β-cells, suggesting a potential therapeutic avenue for diabetes.[4][5] This document provides a detailed, albeit generalized, protocol for the administration of MDL 101,146 in hamster models, based on available data for similar pancreatic elastase inhibitors in other rodent models. It is intended to serve as a foundational guide for researchers initiating in vivo studies with this compound.

Data Presentation: Summary of In Vivo Studies with Pancreatic Elastase Inhibitors in Rodent Models

Due to the limited availability of public data on the in vivo administration of MDL 101,146, the following table summarizes key parameters from studies on other pancreatic elastase inhibitors in rat models. This information can be used as a starting point for designing experiments with MDL 101,146 in hamsters, with the understanding that optimization will be necessary.

| Inhibitor | Animal Model | Administration Route | Dosage | Therapeutic Application | Reference |

| Glutaryl-trialanine-ethylamide | Wistar Rats | Intraperitoneal | 20 mg (prophylactic) | Acute Pancreatitis | [1] |

| Trifluoroacetyl-L-lysyl-L-alaninanilide hydrochloride | Wistar Rats | Intravenous Infusion | 30 mg/kg/hr | Acute Pancreatitis | [6] |

| Telaprevir | Mice | Not specified | Not specified | Diabetes (β-cell regeneration) | [4] |

Experimental Protocols

The following is a generalized protocol for the administration of MDL 101,146 to hamster models. It is crucial to note that this protocol is a template and requires optimization for the specific experimental goals, hamster strain, and the physicochemical properties of MDL 101,146.

Animal Model

-

Species: Syrian Hamster (Mesocricetus auratus)

-

Age and Weight: Specify the age and weight range of the hamsters to be used, ensuring consistency across experimental groups.

-

Housing and Acclimation: House animals in a controlled environment with a standard light-dark cycle, temperature, and humidity. Allow for an acclimation period of at least one week before the start of the experiment.

-

Ethics Statement: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

Drug Preparation

-

Solubility and Formulation: The solubility of MDL 101,146 in common vehicles must be determined. For many small molecules with poor aqueous solubility, formulation strategies such as the use of amorphous solid dispersions, cyclodextrins, or lipid-based formulations may be necessary to enhance solubility and bioavailability for in vivo administration.[7][8][9]

-

Initial Solubility Testing: Test solubility in sterile water, saline, phosphate-buffered saline (PBS), and vehicles containing solubilizing agents like DMSO, cyclodextrins, or Cremophor EL.

-

Vehicle Selection: The chosen vehicle should be non-toxic at the administered volume and should not interfere with the experimental outcomes.

-

-

Preparation of Dosing Solution:

-

On the day of dosing, weigh the required amount of MDL 101,146.

-

Dissolve in the chosen vehicle. If using a solubilizing agent like DMSO, ensure the final concentration in the dosing solution is minimal to avoid toxicity.

-

Vortex or sonicate until fully dissolved.

-

Filter the solution through a 0.22 µm sterile filter for parenteral administration.

-

Administration

-

Route of Administration: Based on studies with other pancreatic elastase inhibitors, intraperitoneal (IP) or intravenous (IV) administration are potential routes.[1][6] The choice will depend on the desired pharmacokinetic profile.

-

Intraperitoneal (IP) Injection:

-

Restrain the hamster appropriately.

-

Inject the MDL 101,146 solution into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

-

The injection volume should be appropriate for the size of the hamster (typically up to 5 ml/kg).

-

-

Intravenous (IV) Injection/Infusion:

-

This route requires more technical skill and appropriate animal handling facilities.

-

The lateral saphenous vein or the jugular vein (with catheterization for continuous infusion) can be used.

-

For a bolus injection, the volume should be small (e.g., up to 2 ml/kg). For continuous infusion, a programmable syringe pump is required.

-

-

-

Dosage: The optimal dosage of MDL 101,146 needs to be determined through dose-ranging studies. Based on data from other elastase inhibitors, a starting point could be in the range of 10-50 mg/kg.[1][6]

Sample Collection and Analysis

-

Blood Sampling: Blood samples can be collected at various time points post-administration to determine the pharmacokinetic profile of MDL 101,146. The retro-orbital sinus or saphenous vein are common sites for blood collection in hamsters.

-

Tissue Harvesting: At the end of the study, euthanize the animals and harvest relevant tissues (e.g., pancreas, liver, kidney) for pharmacodynamic, histological, or molecular analysis.

Mandatory Visualizations

Signaling Pathway

Caption: Potential signaling pathway of MDL 101,146.

Experimental Workflow

Caption: Generalized experimental workflow for MDL 101,146 in hamsters.

References

- 1. Effect of new oligopeptide inhibitors of elastase on acute experimental pancreatitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pancreatic elastase - Wikipedia [en.wikipedia.org]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. Excess pancreatic elastase alters acinar-to-β-cell communication by impairing the mechano-signaling and the PAR2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Protective effect of a pancreatic elastase inhibitor against a variety of acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]

- 8. SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients [drug-dev.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: HNE-Induced Hemorrhage Model and the Therapeutic Potential of Mdl 101146

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracerebral hemorrhage (ICH) is a devastating form of stroke with high rates of mortality and long-term disability.[1][2][3][4] Secondary brain injury, initiated by the initial bleed and the subsequent release of cytotoxic factors, plays a crucial role in the overall pathology. One key mediator of this secondary injury is 4-hydroxynonenal (HNE), a highly reactive aldehyde produced from the peroxidation of lipids in cell membranes.[5] HNE is a potent neurotoxin that contributes to neuronal apoptosis, oxidative stress, and neuroinflammation.[5]

This document outlines a preclinical model for studying HNE-induced neuronal injury and hemorrhage. It further details the application of Mdl 101146 (also known as Calpain Inhibitor III or MDL-28170), a potent and cell-permeable calpain inhibitor, as a potential neuroprotective agent in this model.[6][7][8] Calpains are calcium-activated neutral proteases that, when over-activated, contribute to the degradation of essential cellular proteins and ultimately lead to cell death.[7] Given that HNE can disrupt calcium homeostasis, inhibiting calpain activity presents a promising therapeutic strategy.

HNE-Induced Signaling Pathways

HNE triggers a cascade of detrimental signaling events within neurons, leading to apoptosis and cellular dysfunction. Key pathways affected by HNE include the induction of oxidative stress, mitochondrial dysfunction, and the activation of pro-apoptotic proteins.

Caption: HNE-induced cell death pathway and the inhibitory action of Mdl 101146.

Experimental Protocols

HNE-Induced Intracerebral Hemorrhage Model in Rodents

This protocol describes the direct intracerebral administration of HNE to model the localized neurotoxicity and microhemorrhages associated with ICH.

Materials:

-

Adult male Sprague-Dawley rats (250-300g)

-

4-hydroxynonenal (HNE)

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 26-gauge needle

-

Surgical instruments

Procedure:

-

Anesthetize the rat using isoflurane (5% for induction, 1.5-2% for maintenance).

-

Mount the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small burr hole over the target brain region (e.g., striatum or cortex). Coordinates should be determined based on a rat brain atlas.

-

Slowly lower the Hamilton syringe needle to the target depth.

-

Infuse a solution of HNE (e.g., 10 nmol in 2 µL of sterile saline) over 5 minutes. A control group should receive a vehicle (sterile saline) injection.

-

Leave the needle in place for an additional 5 minutes to prevent backflow.

-

Slowly retract the needle and suture the scalp incision.

-

Monitor the animal during recovery from anesthesia.

Administration of Mdl 101146

Mdl 101146 is a cell-permeable calpain inhibitor that can be administered systemically.[6][7][8]

Materials:

-

Mdl 101146 (Calpain Inhibitor III)

-

Vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline)

-

Syringes and needles for intraperitoneal (IP) injection

Procedure:

-

Prepare a stock solution of Mdl 101146 in DMSO.[6]

-

For injection, dilute the stock solution in the vehicle to the desired final concentration.

-

Administer Mdl 101146 via IP injection at a dose of 50 mg/kg.[8]

-

The first dose can be administered either as a pretreatment (e.g., 1 hour before HNE injection) or post-treatment (e.g., 1-3 hours after HNE injection) to assess both prophylactic and therapeutic effects.

-

Subsequent doses can be administered at timed intervals (e.g., every 12 or 24 hours) as required by the experimental design.

Quantification of Hemorrhage and Neuronal Damage

a. Hemorrhage Volume Assessment:

-

At a predetermined time point (e.g., 24 or 48 hours post-HNE injection), euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Extract the brains and post-fix in 4% paraformaldehyde overnight.

-

Cryoprotect the brains in a sucrose solution.

-

Section the brains coronally on a cryostat.

-

Hemorrhage volume can be estimated using the ABC/2 method on serial brain sections.[9][10] This method provides a rapid estimation of the hematoma volume.[9][10]

b. Neurological Deficit Scoring:

-

Perform behavioral tests (e.g., modified Neurological Severity Score, cylinder test) at baseline and at various time points post-surgery to assess functional deficits.

c. Histological Analysis:

-

Perform Nissl staining to visualize neuronal morphology and identify areas of neuronal loss.

-

Use TUNEL staining to detect apoptotic cells.

-

Immunohistochemistry for markers of neuronal damage (e.g., Fluoro-Jade B) and inflammation (e.g., Iba1 for microglia, GFAP for astrocytes) can also be performed.

Experimental Workflow

The following diagram illustrates the experimental workflow from animal preparation to data analysis.

Caption: Overview of the experimental workflow.

Data Presentation

The following tables present hypothetical quantitative data from a study investigating the effect of Mdl 101146 in the HNE-induced hemorrhage model.

Table 1: Hemorrhage Volume and Neurological Deficit Scores

| Treatment Group | Hemorrhage Volume (mm³) (Mean ± SD) | Neurological Deficit Score (Mean ± SD) |

| Vehicle Control | 0.5 ± 0.2 | 1.2 ± 0.5 |

| HNE + Vehicle | 12.8 ± 3.1 | 8.5 ± 1.8 |

| HNE + Mdl 101146 | 6.2 ± 2.5 | 4.1 ± 1.2 |

*p < 0.05 compared to HNE + Vehicle group

Table 2: Quantification of Neuronal Damage

| Treatment Group | Nissl-Positive Cells (cells/mm²) (Mean ± SD) | TUNEL-Positive Cells (cells/mm²) (Mean ± SD) |

| Vehicle Control | 450 ± 35 | 5 ± 2 |

| HNE + Vehicle | 180 ± 28 | 95 ± 15 |

| HNE + Mdl 101146 | 350 ± 32 | 25 ± 8 |

*p < 0.05 compared to HNE + Vehicle group

Conclusion

The HNE-induced hemorrhage model provides a valuable tool for investigating the mechanisms of secondary brain injury in ICH and for screening potential neuroprotective compounds. The calpain inhibitor Mdl 101146 demonstrates significant therapeutic potential in this model by reducing hemorrhage volume, improving neurological outcomes, and attenuating neuronal cell death. These findings suggest that targeting calpain-mediated proteolysis is a promising strategy for the treatment of intracerebral hemorrhage. Further studies are warranted to fully elucidate the mechanisms of action of Mdl 101146 and to evaluate its efficacy in more chronic models of ICH.

References

- 1. anest.ufl.edu [anest.ufl.edu]

- 2. Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The acute management of intracerebral hemorrhage: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. radiopaedia.org [radiopaedia.org]

- 5. Evidence that 4-Hydroxynonenal Mediates Oxidative Stress-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MDL-28170 (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. radiopaedia.org [radiopaedia.org]

- 10. litfl.com [litfl.com]

Application Notes and Protocols: Synthesis and Characterization of MDL 101146

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL 101146 is a potent, synthetic dipeptide inhibitor of pancreatic elastase, a serine protease implicated in various inflammatory diseases. Its structure features a peptidyl backbone and a reactive trifluoromethyl ketone moiety, which is key to its inhibitory mechanism. These application notes provide a comprehensive overview of the plausible synthesis and characterization methods for MDL 101146, based on established principles of peptide chemistry and analysis of fluorinated compounds. Detailed protocols for a potential synthetic route and standard characterization techniques are provided to guide researchers in the preparation and validation of this and similar compounds.

Introduction

MDL 101146, with the systematic IUPAC name (2R)-1-[(2R)-3-methyl-2-{[4-(morpholine-4-carbonyl)phenyl]formamido}butanoyl]-N-[(3R)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl]pyrrolidine-2-carboxamide, is a complex organic molecule designed to target and inhibit pancreatic elastase. The trifluoromethyl ketone group acts as a transition-state analog, forming a stable hemiacetal with the active site serine of the enzyme. This document outlines a potential multi-step solution-phase synthesis and the analytical methods required for its characterization.

Chemical Information

| Property | Value |

| IUPAC Name | (2R)-1-[(2R)-3-methyl-2-{[4-(morpholine-4-carbonyl)phenyl]formamido}butanoyl]-N-[(3R)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl]pyrrolidine-2-carboxamide |

| Molecular Formula | C₂₉H₃₇F₅N₄O₆ |

| Molecular Weight | 632.62 g/mol |

| SMILES | CC(C)--INVALID-LINK--C(=O)N1CCC[C@H]1C(=O)NC(C(C)C)C(=O)C(F)(F)C(F)(F)F |

Synthesis of MDL 101146

The synthesis of MDL 101146 can be approached through a convergent solution-phase peptide coupling strategy. This involves the synthesis of three key fragments: the N-terminal aromatic morpholine amide, the central dipeptide core, and the C-terminal trifluoromethyl ketone moiety.

Logical Workflow for the Synthesis of MDL 101146

Caption: Proposed convergent synthetic workflow for MDL 101146.

Experimental Protocol: Solution-Phase Synthesis

Materials:

-

4-(Morpholine-4-carbonyl)benzoic acid

-

Boc-L-Valine